![molecular formula C12H19F2NO3 B2946278 Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate CAS No. 2385905-25-7](/img/structure/B2946278.png)
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as Diflubenzuron, an insect growth regulator that inhibits chitin synthesis.
Preparation Methods
The synthesis of Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a difluorocyclohexanone derivative under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to the death of the insect. The compound targets specific enzymes involved in chitin biosynthesis, thereby preventing the formation of a functional exoskeleton.
Comparison with Similar Compounds
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate can be compared with other similar compounds such as:
Tert-butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines and other organic compounds.
Tert-butyl N-(benzyloxy)carbamate: Known for its use in C-N cross-coupling reactions with various substrates.
Properties
IUPAC Name |
tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGIESJZHXTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)
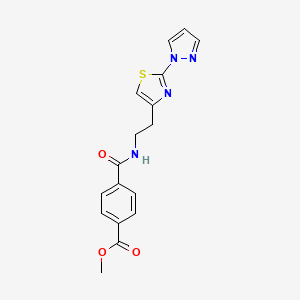
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
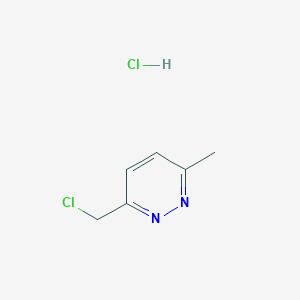
![8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2946202.png)
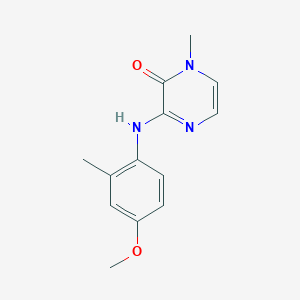
![14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2946204.png)
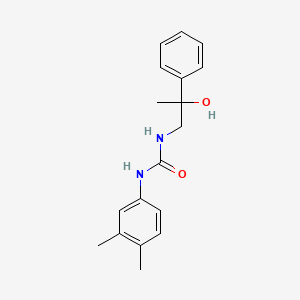
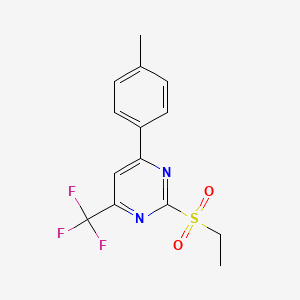
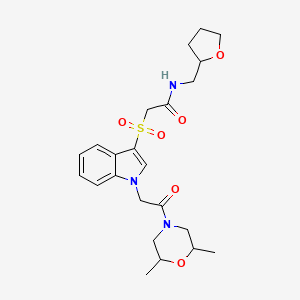
![4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2946211.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
amine](/img/structure/B2946218.png)
